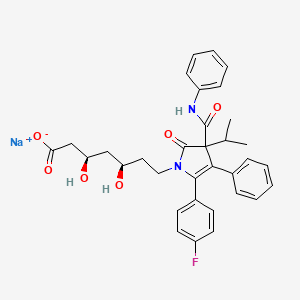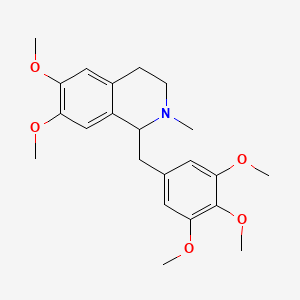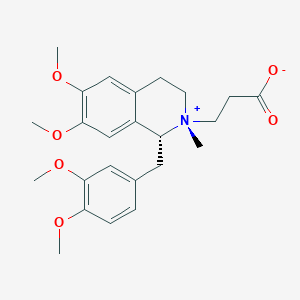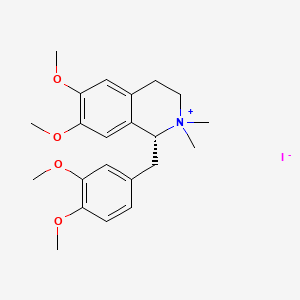
Dabigatran Impurity 12
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dabigatran Impurity 12 is a byproduct formed during the synthesis of Dabigatran etexilate, a novel anticoagulant drug. Dabigatran etexilate is a prodrug that is rapidly converted to Dabigatran after oral administration. Dabigatran acts as a direct, selective, and reversible thrombin inhibitor, which is prescribed for the prevention of stroke and systemic thromboembolism in patients with nonvalvular atrial fibrillation .
Méthodes De Préparation
The synthesis of Dabigatran Impurity 12 involves several steps, starting from the raw materials to the final product. The synthetic route typically includes the following steps:
N-acylation: Pyridine amino propanoate is acylated with 4-methylamino-3-nitro benzoyl chloride to form nitro amino propanoate.
Reduction: The nitro group is reduced to an amino group under catalytic hydrogenation conditions.
Nucleophilic substitution: The amino group undergoes nucleophilic substitution with a novel synthon, n-hexyl-4-nitrophenyl carbonate, to form the Dabigatran base.
Salt formation: The Dabigatran base is converted to its mesylate salt using methane sulfonic acid.
Analyse Des Réactions Chimiques
Dabigatran Impurity 12 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under acidic conditions, leading to the formation of degradation products.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions are common, where an amino group is replaced by another functional group.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the formation of different degradation products
Applications De Recherche Scientifique
Dabigatran Impurity 12 has several scientific research applications, including:
Pharmaceutical Analysis: It is used in the development and validation of analytical methods for the quantitation of impurities in Dabigatran etexilate drug substances.
Quality Control: The compound is used in quality control processes to ensure the purity and safety of Dabigatran etexilate products.
Toxicological Studies: It is studied for its potential toxicological effects and its impact on the overall safety profile of Dabigatran etexilate
Mécanisme D'action
Dabigatran Impurity 12 does not have a direct therapeutic effect. its presence in Dabigatran etexilate formulations can affect the drug’s safety and efficacy. The impurity can interact with the active pharmaceutical ingredient, leading to potential degradation or adverse effects. The molecular targets and pathways involved in these interactions are still under investigation .
Comparaison Avec Des Composés Similaires
Dabigatran Impurity 12 can be compared with other impurities found in Dabigatran etexilate formulations, such as:
N-nitroso Dabigatran etexilate: A nitrosamine impurity that is a potential carcinogen.
Dabigatran Impurity A, B, and C: Other byproducts formed during the synthesis of Dabigatran etexilate.
Ximelagatran Impurities: Impurities found in Ximelagatran, another direct thrombin inhibitor that was withdrawn due to hepatotoxicity .
This compound is unique due to its specific formation pathway and its potential impact on the safety and efficacy of Dabigatran etexilate formulations.
Propriétés
Numéro CAS |
1422435-35-5 |
|---|---|
Formule moléculaire |
C21H23N3O4 |
Poids moléculaire |
381.44 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


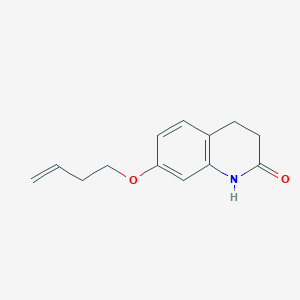
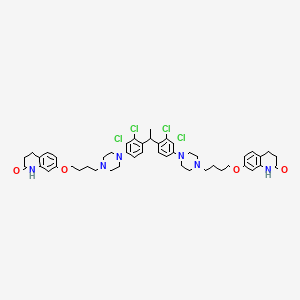
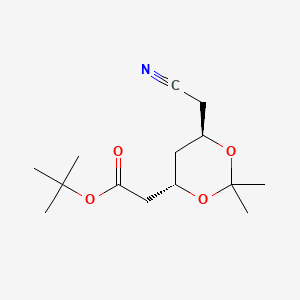
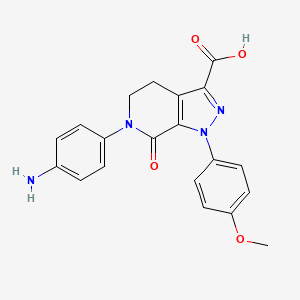
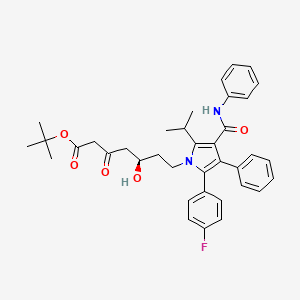
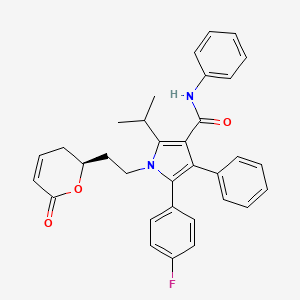
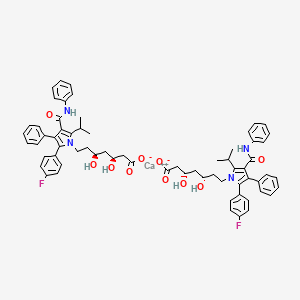
![Calcium;7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B601605.png)
